2-(4-Fluoro-2,6-dimethoxyphenyl)acetonitrile 2-(4-Fluoro-2,6-dimethoxyphenyl)acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18628037
InChI: InChI=1S/C10H10FNO2/c1-13-9-5-7(11)6-10(14-2)8(9)3-4-12/h5-6H,3H2,1-2H3
SMILES:
Molecular Formula: C10H10FNO2
Molecular Weight: 195.19 g/mol

2-(4-Fluoro-2,6-dimethoxyphenyl)acetonitrile

CAS No.:

Cat. No.: VC18628037

Molecular Formula: C10H10FNO2

Molecular Weight: 195.19 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Fluoro-2,6-dimethoxyphenyl)acetonitrile -

Molecular Formula C10H10FNO2
Molecular Weight 195.19 g/mol
IUPAC Name 2-(4-fluoro-2,6-dimethoxyphenyl)acetonitrile
Standard InChI InChI=1S/C10H10FNO2/c1-13-9-5-7(11)6-10(14-2)8(9)3-4-12/h5-6H,3H2,1-2H3
Standard InChI Key UTICCJKOWNGQBL-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1CC#N)OC)F

Chemical Identity and Structural Features

2-(4-Fluoro-2,6-dimethoxyphenyl)acetonitrile (CAS No.: N/A; Molecular Formula: C₁₀H₁₀FNO₂) has a molecular weight of 195.19 g/mol. The compound consists of a phenyl ring substituted with two methoxy groups at the 2- and 6-positions and a fluorine atom at the 4-position. The acetonitrile moiety (–CH₂CN) is attached to the aromatic ring, conferring polarity and reactivity to the molecule.

Key Structural Attributes:

  • Aromatic Substitution Pattern: The 2,6-dimethoxy-4-fluoro arrangement creates steric and electronic effects that influence reactivity.

  • Nitrile Group: The –CN group enhances electrophilicity, making the compound a potential intermediate in nucleophilic substitution reactions.

Synthesis and Preparation Strategies

While no explicit literature details the synthesis of 2-(4-Fluoro-2,6-dimethoxyphenyl)acetonitrile, methodologies for analogous compounds like 3,4-dimethoxyphenylacetonitrile provide actionable insights . A generalized three-step approach involves:

Decarboxylation

Starting materials such as substituted epoxy potassium propionates undergo decarboxylation in aqueous conditions to yield aldehydes. For example, 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate decarboxylates to form 3,4-dimethoxyphenylacetaldehyde .

Aldoxime Formation

The aldehyde intermediate reacts with hydroxylamine hydrochloride (HONH₃Cl) in the presence of sodium bicarbonate (NaHCO₃) to form an aldoxime. This step typically employs solvents like toluene or chloroform .

Dehydration to Nitrile

The aldoxime undergoes dehydration using phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) and alkali (e.g., KOH, NaOH) under reflux conditions. Ethanol recrystallization yields the final nitrile product .

Table 1. Representative Reaction Conditions for Analogous Nitriles

StepReagents/ConditionsYield (%)
DecarboxylationKH₂PO₄, H₂O, 80–100°C70–85
Aldoxime FormationHONH₃Cl, NaHCO₃, toluene, 25°C80–90
DehydrationTBAB, KOH, DMSO, reflux, 30–60 min68–85

Physicochemical Properties

Experimental data specific to 2-(4-Fluoro-2,6-dimethoxyphenyl)acetonitrile remains sparse, but inferences from related compounds suggest:

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in chlorinated solvents (e.g., chloroform).

  • Melting Point: Estimated range: 60–65°C (based on 3,4-dimethoxyphenylacetonitrile, mp 63–65°C) .

  • Stability: Susceptible to hydrolysis under acidic or basic conditions due to the nitrile group.

Applications in Pharmaceutical Research

The compound’s fluorine and methoxy substituents enhance lipophilicity and metabolic stability, making it valuable in drug discovery. Potential applications include:

Kinase Inhibitor Development

Fluorinated nitriles are pivotal in designing kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets. For example, analogous nitriles have been used in tyrosine kinase inhibitors targeting cancer pathways.

Antimicrobial Agents

Methoxy and fluorine groups are associated with antibacterial and antifungal activity. Structural analogs of this compound exhibit efficacy against Gram-positive bacteria.

Future Directions and Research Opportunities

  • Synthetic Optimization: Exploring catalytic systems (e.g., Pd-catalyzed decarboxylation ) could improve yields and reduce reaction times.

  • Biological Screening: Prioritize in vitro assays to evaluate anticancer, antimicrobial, and anti-inflammatory properties.

  • Structural Modifications: Introducing additional substituents (e.g., halogens, alkyl groups) may enhance bioactivity.

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